Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate
Description
Properties
IUPAC Name |
ethyl 2-[[2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-2-20-12(19)8-15-11(18)9-21-14-16-13(17-22-14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYZICUPWQQQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC(=NS1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816149 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate typically involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-thiol with ethyl 2-bromoacetate in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the bromoacetate, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, solvent, and reactant concentrations would be crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of thiadiazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted esters and amides depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole structures exhibit notable antimicrobial properties. Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate has been tested against various microbial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that this compound could serve as a foundation for developing new antimicrobial agents targeting resistant bacterial strains.
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Significant cytotoxicity |
| A549 (Lung Cancer) | 15.0 | Induces apoptosis |
| HepG2 (Liver Cancer) | 10.0 | Growth inhibition |
The mechanism of action involves apoptosis induction via intrinsic and extrinsic pathways, indicating its potential as a therapeutic agent in cancer treatment.
Synthesis and Structure–Activity Relationship (SAR)
The synthesis of this compound can be achieved through various chemical reactions involving thiadiazole derivatives. The following methods have been documented:
- Condensation Reactions : Combining thiadiazole derivatives with acetamides to form the target compound.
- Substitution Reactions : Modifying the thiadiazole ring to enhance biological activity.
Case Studies
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of this compound and evaluated their biological activities against bacterial strains and cancer cell lines. The derivatives demonstrated enhanced activity compared to the parent compound.
Case Study 2: Structure–Activity Relationship Analysis
An SAR analysis revealed that modifications to the thiadiazole ring significantly impacted biological activity. Substituents that increased lipophilicity were found to improve antimicrobial efficacy while specific aromatic groups contributed to anticancer activity.
Mechanism of Action
The biological activity of Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate is primarily attributed to the thiadiazole ring. This moiety can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The compound’s ability to cross cellular membranes enhances its efficacy in biological systems .
Comparison with Similar Compounds
Structural Features and Modifications
The compound shares core structural motifs with several derivatives, as outlined below:
Key Observations :
- Lipophilicity : Ethyl ester derivatives (e.g., target compound, m-tolyl analog) exhibit higher lipophilicity than carboxylate salts (e.g., sodium derivative in ), influencing membrane permeability.
- Heterocyclic Core : Replacement of the thiadiazole ring with triazole (e.g., triazamate ) alters electronic properties and biological targets.
- Substituent Effects : Bromine or methyl groups on aromatic rings (e.g., ) modulate steric and electronic interactions with biological targets.
Pharmacological and Agrochemical Activities
- Insecticidal Activity : Triazamate () is a commercial insecticide, whereas the target compound’s bioactivity remains under investigation. Structural divergence (triazole vs. thiadiazole) likely explains differences in pesticidal efficacy.
- Antimicrobial Potential: Thiadiazole-thioacetamido hybrids (e.g., ) have shown activity against bacterial pathogens, implying the target compound may share similar mechanisms.
Critical Research Findings
Enzyme Interaction : The sodium carboxylate analog () exhibited a 20% higher binding energy to target enzymes than the ethyl ester derivative, attributed to ionic interactions with active-site residues.
Thermal Stability : Ethyl ester derivatives (e.g., target compound) generally display melting points between 50–100°C, whereas carboxylate salts (e.g., ) decompose at higher temperatures (>200°C).
Biological Selectivity : Bromophenyl-substituted analogs () showed selective inhibition of bacterial over mammalian enzymes, highlighting substituent-driven targeting.
Biological Activity
Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound generally involves several key steps:
- Formation of Thiadiazole Ring : The thiadiazole structure is synthesized through cyclization reactions involving appropriate precursors.
- Amino Acid Modification : The thiadiazole derivative is then reacted with acetic anhydride or similar agents to introduce the acetamido group.
- Final Esterification : The compound is completed by esterification with ethyl acetate under acidic conditions.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In a study assessing the antimicrobial activity of related compounds, it was found that thiadiazole derivatives demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for different strains like Bacillus subtilis and Staphylococcus aureus .
Cytotoxic Activity
The cytotoxic potential of this compound has also been investigated using cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In one study, related thiadiazole compounds demonstrated IC50 values indicating significant cytotoxic effects. For instance, compounds containing similar scaffolds showed IC50 values as low as 29 µM against HeLa cells . The mechanism is believed to involve the interaction of the thiadiazole ring with cellular proteins, leading to apoptosis in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The quaternary ammonium group present in some derivatives disrupts microbial cell membranes, leading to cell lysis .
- Protein Interaction : The thiadiazole moiety interacts with specific proteins involved in cellular signaling pathways, inhibiting their function and promoting cell death in cancerous cells .
- Oxidative Stress Reduction : Some studies suggest that these compounds may inhibit oxidative stress pathways, providing neuroprotective effects .
Comparative Biological Activity Table
| Activity Type | Tested Strains/Cell Lines | IC50/MIC Values | Reference |
|---|---|---|---|
| Antimicrobial | Bacillus subtilis | 4.69 µM | |
| Antimicrobial | Staphylococcus aureus | 5.64 µM | |
| Cytotoxic | MCF-7 | 73 µM | |
| Cytotoxic | HeLa | 29 µM |
Case Study 1: Antimicrobial Efficacy
In a study focused on the antimicrobial properties of thiadiazole derivatives, researchers synthesized a series of compounds similar to this compound. These compounds were tested against various pathogens and showed promising results in inhibiting bacterial growth, particularly against E. coli and Pseudomonas aeruginosa.
Case Study 2: Anticancer Properties
Another significant study evaluated the cytotoxic effects of thiadiazole derivatives on cancer cell lines. The results indicated that modifications to the thiadiazole ring could enhance cytotoxicity significantly. Specifically, compounds with additional functional groups exhibited increased activity against both MCF-7 and HeLa cell lines.
Q & A
Q. What are the key synthetic routes and critical reaction parameters for synthesizing Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate?
The synthesis typically involves sequential coupling reactions, starting with the formation of the thiadiazole core, followed by thioether linkage formation and esterification. Critical parameters include:
- Temperature control : Maintaining 60–80°C during thiadiazole ring closure to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for thioether bonds .
- Purification : Column chromatography or recrystallization (ethanol/water mixtures) ensures >95% purity .
Q. Which analytical methods are most reliable for structural validation and purity assessment?
- 1H/13C NMR : Confirms regiochemistry of the thiadiazole ring and acetamido-thioether linkage (e.g., δ 3.86 ppm for CH2COO in ).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 409.08) .
- HPLC : Monitors purity (>98% by reverse-phase C18 column) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays for COX-2 or kinase targets, given structural analogs’ anti-inflammatory activity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced Research Questions
Q. How can computational methods optimize derivatives for target-specific bioactivity?
- Molecular docking : Predict binding affinity to enzymes (e.g., COX-2 using AutoDock Vina). Derivatives with electron-withdrawing groups on the phenyl ring show improved docking scores .
- QSAR modeling : Correlate substituent effects (e.g., nitro vs. amino groups) with antimicrobial potency .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize candidates .
Q. How should researchers address discrepancies in reported biological activity data?
- Orthogonal assays : Validate antimicrobial claims using both broth microdilution (MIC) and time-kill kinetics .
- Batch consistency : Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to exclude impurity-driven artifacts .
- Structural analogs : Compare bioactivity of methyl ester vs. ethyl ester derivatives to isolate pharmacophore contributions .
Q. What advanced techniques elucidate conformational dynamics and interaction mechanisms?
- X-ray crystallography : Resolve 3D structure to identify hydrogen bonding (e.g., NH···S interactions in the thiadiazole ring) .
- 2D NMR (COSY, NOESY) : Map spatial proximity of substituents (e.g., phenyl-thiadiazole dihedral angles) .
- Spectroelectrochemistry : Track redox behavior of the thioether group under physiological conditions .
Methodological Tables
Q. Table 1: Comparative Reaction Yields Under Varied Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| DMF | 70 | K2CO3 | 78 | 97 | |
| Acetonitrile | 60 | Et3N | 65 | 94 | |
| THF | 80 | DBU | 72 | 96 |
Q. Table 2: Bioactivity Data for Structural Analogs
| Derivative | MIC (S. aureus) (µg/mL) | COX-2 IC50 (nM) | Cytotoxicity (HeLa, IC50 µM) | Reference |
|---|---|---|---|---|
| Ethyl ester (Parent) | 8.2 | 420 | 28.5 | |
| Methyl ester analog | 12.4 | 580 | 35.7 | |
| Nitro-substituted | 4.1 | 210 | 18.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
